molecular formula C19H18O6 B579269 Cerrosillin CAS No. 17182-56-8

Cerrosillin

Cat. No.: B579269
CAS No.: 17182-56-8
M. Wt: 342.347
InChI Key: OVNSWJOCOLCOSB-UHFFFAOYSA-N
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Description

Cerrosillin is a natural product found in Casimiroa tetrameria with data available.

Scientific Research Applications

Cerro Toco - Astronomical Observations

  • Study: The Simons Observatory: science goals and forecasts (Ade et al., 2018)
  • Overview: This study discusses the establishment of the Simons Observatory at Cerro Toco in Chile for cosmic microwave background experiments. It aims to measure temperature and polarization anisotropy of the cosmic microwave background in various frequency bands.

Cerro Azul - Geological Data Analysis

  • Study: Multicriteria Geologic Data Analysis for Mineral Favorability Mapping: Application to a Metal Sulphide Mineralized Area, Ribeira Valley Metallogenic Province, Brazil (de Araujo & Macedo, 2002)
  • Overview: This research utilizes GIS techniques to evaluate base-metal mineralization in the area comprising Cerro Azul. It integrates geological, geochemical, and geophysical data to map mineral favorability.

Cerro Prieto - Geothermal Studies

  • Study: Overview of Cerro Prieto studies (Lippmann, 1983)
  • Overview: The study summarizes investigations conducted on the Cerro Prieto geothermal field in Mexico. It focuses on identifying sources of heat and mass, fluid flow paths, and changes due to natural state and exploitation.

Properties

CAS No.

17182-56-8

Molecular Formula

C19H18O6

Molecular Weight

342.347

IUPAC Name

2-(3,5-dimethoxyphenyl)-5,6-dimethoxychromen-4-one

InChI

InChI=1S/C19H18O6/c1-21-12-7-11(8-13(9-12)22-2)17-10-14(20)18-15(25-17)5-6-16(23-3)19(18)24-4/h5-10H,1-4H3

InChI Key

OVNSWJOCOLCOSB-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC(=CC(=C3)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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